Product packaging for 4-(Hydroxymethyl)-9h-fluoren-9-ol(Cat. No.:CAS No. 7071-86-5)

4-(Hydroxymethyl)-9h-fluoren-9-ol

Cat. No.: B8738135
CAS No.: 7071-86-5
M. Wt: 212.24 g/mol
InChI Key: WRHFEDIHGKCTNT-UHFFFAOYSA-N
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Description

Significance of the Fluorene (B118485) Scaffold in Advanced Organic Synthesis and Materials Science

The fluorene scaffold is a fundamental building block in the development of advanced organic materials. researchgate.net Its unique structure, characterized by a biphenyl (B1667301) system bridged by a methylene (B1212753) group, provides a combination of rigidity and opportunities for functionalization that are highly valued in materials science and organic synthesis. researchgate.netentrepreneur-cn.com Fluorene and its derivatives are known for their distinct photophysical and electronic properties, which has led to their widespread use in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. researchgate.netentrepreneur-cn.comtue.nl

The versatility of the fluorene molecule allows for the introduction of various functional groups at several positions, particularly at the C2, C7, and C9 positions. researchgate.netacs.org This adaptability enables the fine-tuning of the molecule's electronic and physical properties to suit specific applications. researchgate.net For instance, the creation of fluorene-based polymers and dendrimers has opened up new avenues in the development of high-performance materials. researchgate.net The ability to modify the fluorene core is also crucial in the synthesis of complex molecules and pharmaceutical agents. researchgate.netresearchgate.net

Fluorene derivatives are integral to the production of thermosetting plastics and lubricating materials. researchgate.net In the realm of electronics, polymers derived from fluorene are noted for their high hole mobility, which is a critical factor in the efficiency of OLED devices. researchgate.net The thermal stability and charge transport capabilities of fluorene-based compounds make them excellent candidates for use as electron-transporting materials in photovoltaic devices. nih.gov

Classification and Structural Features of Hydroxymethylated Fluorenol Derivatives

Hydroxymethylated fluorenol derivatives are a subclass of fluorene compounds characterized by the presence of both a hydroxyl (-OH) group and a hydroxymethyl (-CH₂OH) group attached to the fluorene core. The specific compound, 4-(Hydroxymethyl)-9H-fluoren-9-ol, features a hydroxymethyl group at the 4-position of the aromatic ring and a hydroxyl group at the 9-position of the fluorene structure.

The structural features of these derivatives are defined by the positions of these functional groups. The hydroxyl group at the C9 position is a common feature in fluorenol compounds and influences the molecule's reactivity and potential for further chemical modifications. nih.govontosight.ai The hydroxymethyl group, an alcohol functional group, introduces a site for potential esterification or etherification, allowing for the creation of a wide array of derivative compounds with tailored properties.

The classification of these derivatives can be based on the substitution pattern on the fluorene ring system. For instance, other related compounds include 9-fluorenemethanol, where a hydroxymethyl group is present at the 9-position, and various isomers where the hydroxymethyl group is located at different positions on the aromatic rings. nih.gov

Overview of Current Research Trajectories for this compound and Analogues

Current research on this compound and its analogues is primarily focused on their synthesis and potential applications as intermediates in the creation of more complex molecules. For example, the related compound 9-(Hydroxymethyl)fluorene-4-carboxylic acid has been synthesized on a large scale for use in polymer-supported peptide synthesis. researchgate.net This highlights the utility of hydroxymethylated fluorene derivatives as anchoring groups in solid-phase synthesis.

Researchers are also exploring the synthesis of various fluorenone derivatives, which can be prepared from fluorene precursors. researchgate.netresearchgate.net These fluorenones are valuable in materials science and have potential biological activities. researchgate.net The synthesis of new fluorene derivatives containing heterocyclic moieties is another active area of research, aiming to develop novel compounds with unique electronic and photophysical properties. researchgate.net

Furthermore, the development of fluorene-based polymers for applications such as anion exchange membranes in fuel cells is a significant research direction. acs.org The ability to functionalize the fluorene backbone, for instance by introducing piperidinium (B107235) cations, allows for the creation of materials with specific ion-exchange properties. acs.org The synthesis of fluorene and fluorenone derivatives with phosphonic acid anchoring groups for use as electron-transporting layers in photovoltaic devices is also being actively investigated. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B8738135 4-(Hydroxymethyl)-9h-fluoren-9-ol CAS No. 7071-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7071-86-5

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-(hydroxymethyl)-9H-fluoren-9-ol

InChI

InChI=1S/C14H12O2/c15-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)14(12)16/h1-7,14-16H,8H2

InChI Key

WRHFEDIHGKCTNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC(=C32)CO)O

Origin of Product

United States

Mechanistic Insights into the Reactivity and Transformations of 4 Hydroxymethyl 9h Fluoren 9 Ol and Its Derivatives

Investigation of Reaction Pathways at the C-9 Position of Fluorenols

The C-9 position of fluorenols is a focal point of reactivity due to the attached hydroxyl group, which can participate in various substitution and elimination reactions. The nature of the reaction pathway is highly dependent on the reaction conditions and the structure of the fluorenol derivative.

Unimolecular Nucleophilic Substitution (S_N1) Mechanisms

The unimolecular nucleophilic substitution (S_N1) reaction is a two-step mechanism that proceeds through a carbocation intermediate. numberanalytics.combritannica.comwikipedia.org This pathway is particularly relevant for fluorenol derivatives due to the potential for the formation of a relatively stable 9-fluorenyl cation.

In the presence of an acid catalyst, fluorenols can undergo solvolysis reactions, such as methanolysis. The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule, a good leaving group. This leads to the formation of a 9-fluorenyl carbocation. youtube.com This intermediate is then attacked by a nucleophile, in this case, a methanol (B129727) molecule from the solvent. youtube.com Subsequent deprotonation of the resulting oxonium ion yields the final ether product. youtube.com

The rate of these S_N1 solvolysis reactions is significantly influenced by the solvent's ability to stabilize the carbocation intermediate. Polar protic solvents, like water and alcohols, are particularly effective at this stabilization through their high dielectric constants and hydrogen bonding capabilities, thus accelerating the reaction rate. libretexts.org The stability of the formed carbocation is paramount for the viability of the S_N1 pathway. wikipedia.org

The photosolvolysis of 9-fluorenol has also been investigated, demonstrating that irradiation can induce the cleavage of the C-OH bond to form the 9-fluorenyl cation with high quantum efficiency in solvents like water and alcohols. wiley.comacs.org

The electronic properties of substituents on the fluorene (B118485) ring system have a profound impact on the rate of S_N1 reactions. The Hammett equation provides a quantitative means to correlate the reaction rates with the electronic effects of these substituents. utexas.edulibretexts.org The equation is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that quantifies the electronic influence of a particular substituent. utexas.eduscribd.com

For the solvolysis of 9-aryl-9-fluorenyl chlorides, a good correlation has been observed between the reaction rate and the pKR+ values, which are a measure of carbocation stability. cdnsciencepub.com A negative value for the reaction constant, ρ, indicates that electron-donating groups, which stabilize the carbocation intermediate, accelerate the reaction rate. Conversely, electron-withdrawing groups destabilize the carbocation and slow down the reaction. utexas.edu Studies on the reduction of 4-substituted fluorenones with sodium borohydride (B1222165) have shown that electron-releasing substituents hinder the reaction, while electron-withdrawing groups accelerate it. rsc.org

The following table illustrates the effect of substituents on the dissociation constants of substituted benzoic acids, a standard for determining σ values.

SubstituentPositionDissociation Constant (10⁻⁵ x Ka)
H-6.3
NO₂ortho670
NO₂meta32
NO₂para38
OCH₃ortho8.1
OCH₃meta8.2
OCH₃para3.4

Data from Roberts and Caserio (2021). libretexts.org

Competing Homolytic and Heterolytic Cleavage Pathways

The cleavage of the C-O bond at the C-9 position of fluorenols can occur through two distinct mechanisms: heterolysis and homolysis. glasp.colibretexts.orgchemistrysteps.com Heterolytic cleavage involves the departure of the leaving group with both electrons from the bond, leading to the formation of a carbocation and an anion. libretexts.orgmaricopa.edupressbooks.pub This is the characteristic pathway for S_N1 reactions. libretexts.orgmaricopa.edupressbooks.pub Homolytic cleavage, on the other hand, involves the even separation of the bonding electrons, resulting in the formation of two radical species. libretexts.orgpressbooks.pub

The choice between a homolytic and heterolytic pathway can be significantly influenced by the solvent. wikipedia.org In the photosolvolysis of 9-fluorenol derivatives, the solvent plays a crucial role in determining the reaction course. For instance, photolysis in pure acetonitrile (B52724) (ACN) primarily leads to products derived from the 9-fluorenyl radical, indicating a homolytic cleavage pathway. lookchem.com However, the addition of water to the acetonitrile promotes the heterolytic cleavage of the C-OH bond, leading to the formation of the 9-fluorenyl cation and subsequent solvolysis products. lookchem.com This shift is attributed to the ability of water, a polar protic solvent, to stabilize the ionic intermediates formed during heterolysis. wikipedia.orglookchem.com

Similarly, photolysis in pure methanol results in the formation of the corresponding methyl ether via a heterolytic pathway, although the efficiency is lower compared to aqueous methanol mixtures, with minor products indicating some contribution from homolysis. lookchem.com

Characterization and Role of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and quickly convert to a more stable molecule. lumenlearning.com In the reactions of fluorenol derivatives, key reactive intermediates include the 9-fluorenyl cation and the 9-fluorenyl radical.

The existence of these transient species can often be inferred through experimental means, such as trapping experiments or spectroscopic methods. lumenlearning.com For example, the 9-fluorenyl cation can be trapped by nucleophilic solvents like water or methanol to form stable alcohol or ether products. youtube.comlookchem.com The 9-fluorenyl radical can be trapped by solvents like acetonitrile, leading to the formation of products like 9-acetamido-fluorene. lookchem.com

The stability of these intermediates is a critical factor in determining the reaction pathway. The 9-fluorenyl cation is stabilized by the delocalization of the positive charge over the aromatic rings. The stability of carbocations generally increases with the number of alkyl groups attached to the positively charged carbon, which is why tertiary carbocations are more stable than secondary, and secondary more stable than primary. youtube.com The planarity of the carbocation allows for nucleophilic attack from either side, which can lead to a racemic mixture of products if the starting material is chiral. numberanalytics.com

Formation and Reactivity of Fluorenyl Carbocations

Fluorenyl carbocations are key intermediates in the reactions of 9-fluorenol derivatives. These cations can be generated under various conditions, most notably in superacidic media or through laser flash photolysis of the corresponding alcohols. d-nb.infonih.govnih.govnih.gov For instance, the 9-(diphenylmethyl)fluoren-9-yl cation is formed from its alcohol precursor at low temperatures in strong acid. nih.gov The reactivity of these carbocations is a subject of significant interest, largely due to the electronic nature of the fluorenyl system.

Once formed, these electrophilic species readily react with nucleophiles. Kinetic studies are often challenging due to the fast reaction rates, necessitating techniques like laser flash photolysis to monitor their behavior, especially in solvents with weak nucleophiles like fluorinated alcohols. cdnsciencepub.com The fate of the carbocation is heavily influenced by its inherent stability, the substituents present on the fluorenyl core, and the reaction conditions.

A defining feature of the 9-fluorenyl cation is its potential antiaromaticity. The central five-membered ring contains a 4n π-electron system (where n=1), which, according to Hückel's rule, confers antiaromatic character. d-nb.infonih.govcdnsciencepub.com This antiaromaticity is predicted to destabilize the carbocation, leading to enhanced reactivity.

Kinetic evidence strongly supports this notion. The 9-fluorenyl cation exhibits significantly greater reactivity towards nucleophilic attack—by as much as two orders of magnitude—when compared to analogous triarylmethyl cations that lack the 4n π-system. cdnsciencepub.com This heightened reactivity is consistent with the destabilization expected from an antiaromatic system.

However, the classification is not without debate. Computational studies using nuclear-independent chemical shifts (NICS) suggest that the antiaromatic character of the central ring may be mitigated by the annelated benzene (B151609) rings and the presence of substituents at the 9-position. d-nb.infonih.gov For example, a hydroxyl group at the C9 position can reduce the antiaromatic character. d-nb.infonih.gov Despite this, the pronounced electrophilicity observed in kinetic studies provides compelling evidence for the antiaromatic nature of the parent 9-fluorenyl cation. cdnsciencepub.com

Table 1: Evidence Regarding the Aromaticity of the 9-Fluorenyl Cation

Evidence For AntiaromaticityEvidence Against/For Non-Aromaticity
Central ring possesses 4n (4) π-electrons. d-nb.infocdnsciencepub.comNICS calculations suggest a non-aromatic character. cdnsciencepub.com
Fails to form thermally in strongly acidic media. cdnsciencepub.comThe destabilization energy relative to similar acyclic cations is considered small by some researchers. cdnsciencepub.com
Solvolysis reactions are orders of magnitude slower than non-4n π-system analogues. cdnsciencepub.comThe antiaromatic character is compensated by the two annelated benzene rings and substituents at the 9-position. d-nb.infonih.gov
Two orders of magnitude more reactive toward nucleophiles than similar non-antiaromatic cations. cdnsciencepub.com

Substituents on the fluorenyl ring system play a crucial role in modulating the stability and subsequent reaction pathways of the carbocation. The principles of carbocation chemistry apply: electron-donating groups (EDGs) stabilize the positive charge, while electron-withdrawing groups (EWGs) destabilize it.

This stabilization or destabilization can occur through two primary mechanisms:

Inductive Effects: Alkyl groups, for example, are weakly electron-donating and stabilize the carbocation. Conversely, electronegative groups like trifluoromethyl (CF₃) are strongly destabilizing. nih.gov

Resonance Effects: Substituents with lone pairs, such as methoxy (B1213986) or hydroxyl groups, can donate electron density through resonance, providing significant stabilization. This effect is generally more powerful than inductive effects.

The position of the substituent is also critical. A substituent at the C9 position has a direct impact on the carbocation center. For instance, the 9-(diphenylmethyl)fluoren-9-yl cation can be observed under stable ion conditions, but at ambient temperatures, it rearranges via a 1,2-hydride shift, a process with a high calculated energy barrier due to the cation's conformation. nih.govresearchgate.net Substituents on the aromatic rings can also influence reactivity, affecting the delocalization of the positive charge. researchgate.net

Generation and Transformations of Fluorenyl Radicals

In addition to cationic pathways, fluorenyl systems can react via radical intermediates. Fluorenyl radicals can be generated through several methods, including:

Homolytic Cleavage: Irradiation of 9-substituted fluorenols can lead to homolysis of the C-C or C-O bonds, yielding radical species. nih.govresearchgate.net

Redox Reactions: Reduction of a 9-halofluorene can proceed through a single electron transfer to form a fluorenyl radical, which can then be further reduced to the corresponding anion. mdpi.com Similarly, oxidation of a fluorenyl anion, often generated by deprotonation at the C9 position, yields the fluorenyl radical. mdpi.com

Once formed, these radicals are highly reactive. A common transformation is radical-radical recombination, leading to the formation of dimers like 9,9'-bifluorenyl. researchgate.netresearchgate.net The stability and subsequent reactions of the radical are influenced by the substituents present. Bulky substituents at the 9-position can provide kinetic protection, leading to the formation of stable, isolable radicals. mdpi.comresearchgate.net

A common technique to confirm the presence of transient radical intermediates is through radical trapping experiments. Stable radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are often used for this purpose. wikipedia.org TEMPO is an effective radical scavenger that can react with a transient radical to form a stable adduct, which can then be detected and characterized. nih.govresearchgate.net

The formation of a TEMPO adduct provides strong evidence for a radical-mediated mechanism. researchgate.net While direct studies on the TEMPO trapping of radicals derived from 4-(hydroxymethyl)-9H-fluoren-9-ol are not specified, this methodology is a standard tool in mechanistic chemistry. reddit.com Given that fluorenol derivatives are known to generate radicals, it is a viable method for intercepting and identifying fluorenyl radical intermediates in reaction pathways. researchgate.net

Transient Quinone Methide Intermediates

Derivatives of this compound that contain an ortho-hydroxybenzyl moiety can undergo dehydration to form highly reactive ortho-quinone methide (o-QM) intermediates. rsc.orgscispace.com These species are typically ephemeral and are generated in situ. chemrxiv.org Their formation involves the dearomatization of one of the benzene rings to create a conjugated system with exocyclic double bonds. nih.gov

The generation of o-QMs can be initiated thermally or photochemically. scispace.com They are highly electrophilic and readily undergo 1,4-conjugate addition with a wide range of nucleophiles or participate in [4+2] cycloaddition reactions. nih.govnih.gov The high reactivity and versatility of o-QMs make them valuable intermediates in the synthesis of various phenolic compounds and chroman derivatives. chemrxiv.orgnih.gov The stability and reactivity of an o-QM can be tuned by substituents on the aromatic ring. nih.gov

Allene (B1206475) Carbocation Intermediates in Propargylic Fluorenols

When the fluorenol structure incorporates a propargylic alcohol functionality, a unique reaction pathway becomes accessible, leading to the formation of allenes. The reaction of a propargylic fluorenol derivative can proceed through the formation of a carbocation intermediate, which then rearranges to the corresponding allene. organic-chemistry.orgresearchgate.net

This transformation can also occur via a mdpi.commdpi.com-sigmatropic rearrangement in what is known as the Myers allene synthesis, which proceeds through a diazene (B1210634) intermediate. wikipedia.org Another pathway involves the formation of a vinylidene or carbene intermediate, often facilitated by a metal catalyst. nih.gov In the context of carbocation intermediates, the reaction of a propargylic alcohol can be initiated by an acid, leading to the loss of water and the formation of a propargyl cation. This cation is in resonance with an allene carbocation, which can then be trapped by a nucleophile to yield the allene product. The specific mechanism and product distribution can be influenced by the substitution pattern of the propargylic alcohol and the reaction conditions. researchgate.netnih.gov

Oxidation and Reduction Mechanisms of Fluorenol Systems

The presence of two hydroxyl groups in this compound dictates its behavior in redox reactions. The tertiary alcohol at the 9-position and the primary alcohol at the 4-position exhibit distinct reactivities, which can be selectively targeted under appropriate conditions.

Mechanistic Aspects of Fluorenol Oxidation to Fluorenones

The oxidation of the 9-hydroxy group of fluorenol systems to the corresponding 9-fluorenone (B1672902) is a well-established transformation. A common and efficient method involves the use of sodium hypochlorite (B82951) (NaOCl) in the presence of a carboxylic acid, such as acetic acid. rsc.orgscispace.comnih.gov The reaction proceeds through the in-situ formation of hypochlorous acid (HOCl), which acts as the primary oxidizing agent. rsc.orgscispace.com

The proposed mechanism for the oxidation of a 9-fluorenol to a 9-fluorenone is as follows:

Formation of the Oxidizing Agent: Acetic acid protonates sodium hypochlorite to generate the more reactive hypochlorous acid.

Nucleophilic Attack: The oxygen atom of the hydroxyl group at the 9-position of the fluorenol acts as a nucleophile, attacking the electrophilic chlorine atom of hypochlorous acid. This step forms an O-Cl bond. scispace.com

Elimination: A base, which can be water or the acetate (B1210297) anion, abstracts the proton from the carbon at the 9-position. This initiates an elimination reaction where the C-H bond electrons form the new C=O double bond of the ketone, and the chloride ion is expelled.

This oxidation is specific to the secondary alcohol at the 9-position of a generic 9-fluorenol. In the case of this compound, the tertiary nature of the alcohol at the 9-position makes it resistant to direct oxidation under these conditions. However, the primary alcohol at the 4-position could potentially be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the strength of the oxidizing agent. The selective oxidation of either hydroxyl group would require careful selection of reagents and reaction parameters.

Reagent SystemOxidizing SpeciesProposed IntermediateProduct
NaOCl / CH₃COOHHOClO-chloro-fluorenyl derivative9-Fluorenone

Table 1: Reagents and Intermediates in the Oxidation of 9-Fluorenol.

Mechanistic Studies of Reductive Dehalogenation Processes

While this compound itself does not undergo reductive dehalogenation, its halogenated derivatives are key substrates in understanding these mechanisms. A notable method involves the use of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) for the reductive dehalogenation of 9-bromofluorene (B49992) derivatives in the presence of electrophiles like aldehydes. nih.gov This reaction is significant as it allows for the formation of new carbon-carbon bonds at the 9-position of the fluorene ring.

The proposed mechanism is believed to proceed through the following steps: nih.gov

Single Electron Transfer (SET): TDAE, being a strong electron donor, initiates the reaction by transferring an electron to the 9-bromofluorene derivative. This results in the formation of a radical anion.

Loss of Halide: The radical anion is unstable and fragments, leading to the loss of a bromide ion and the formation of a fluorenyl radical.

Second Electron Transfer: A second molecule of TDAE donates another electron to the fluorenyl radical, generating a highly nucleophilic fluorenyl anion.

Nucleophilic Attack: The fluorenyl anion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a new C-C bond and, after workup, yielding the corresponding fluorenyl alcohol derivative. nih.gov

This process highlights the versatility of the fluorene scaffold in synthetic transformations, where the generation of a key anionic intermediate allows for further functionalization.

ReactantReagentKey IntermediateProduct Type
9-Bromofluorene derivativeTDAE, AldehydeFluorenyl anion9-Substituted fluorenyl alcohol

Table 2: Key Components in the TDAE-mediated Reductive Dehalogenation and Functionalization of 9-Bromofluorene.

Photochemical Reaction Mechanisms of Fluorenols

The photochemistry of fluorenol derivatives is a field of active research, with applications in areas such as photoprotecting groups and molecular switches. The absorption of UV light can trigger a variety of transformations, the outcomes of which are dictated by the substitution pattern on the fluorene core.

Photodecaging Mechanisms in 9-Substituted Fluorenols

The term "photodecaging" refers to the light-induced removal of a protecting group to release a molecule of interest. 9-Substituted fluorenols can act as photolabile protecting groups. For instance, studies on 9-substituted 2,7-dihydroxy- and dimethoxyfluorenes have shown that irradiation can lead to the expulsion of the substituent at the 9-position.

The mechanism of photodecaging in these systems is complex and can proceed through competing pathways:

Heterolytic Cleavage: Upon photoexcitation, the C9-substituent bond can break heterolytically, leading to the formation of a stable fluorenyl cation and the released substituent as an anion. The high degree of conjugation in the fluorene system helps to stabilize this carbocation.

Homolytic Cleavage: Alternatively, the excited state can undergo homolytic cleavage of the C9-substituent bond, generating a fluorenyl radical and a radical of the substituent.

The preferred pathway, whether heterolytic or homolytic, is influenced by the nature of the substituent at the 9-position and the solvent polarity. In the context of this compound, the hydroxyl group at the 9-position could potentially be photochemically cleaved, leading to the formation of a fluorenyl radical or cation.

Excited State Proton Transfer (ESPT) in Hydroxyfluorenols

Excited State Proton Transfer (ESPT) is a fundamental photochemical process where a proton is transferred from a photoacid to a proton acceptor in the excited state. In hydroxy-substituted fluorenols, the hydroxyl groups can act as proton donors. The efficiency and mechanism of ESPT are closely linked to the electronic structure of the molecule in its excited state.

A key theoretical framework for understanding ESPT is Baird's rule , which describes the aromaticity of molecules in their excited states. According to this rule, a [4n+2] π-electron system that is aromatic in the ground state becomes antiaromatic in its first ππ* excited state. This increase in antiaromaticity in the excited state can be a driving force for ESPT, as the proton transfer can relieve this destabilization by disrupting the cyclic π-system.

For a molecule like this compound, both the hydroxyl group at the 4-position and the one at the 9-position could potentially participate in ESPT. Upon photoexcitation, the acidity of these hydroxyl groups is expected to increase. The proton could be transferred to a suitable acceptor in the surrounding medium, such as a solvent molecule. The specific pathway and efficiency of ESPT would depend on factors such as the solvent environment and the presence of intramolecular hydrogen bonding possibilities.

Photochemical ProcessKey Intermediate(s)Driving ForcePotential Outcome for this compound
PhotodecagingFluorenyl cation, Fluorenyl radicalLight absorption, Bond cleavageRelease of water, formation of reactive fluorenyl species
Excited State Proton Transfer (ESPT)Excited state photoacid, Protonated solventRelief of excited-state antiaromaticityFormation of a fluorenyl anion in the excited state

Table 3: Summary of Photochemical Reaction Mechanisms in Fluorenol Systems.

Advanced Applications of Fluorenol Scaffolds in Synthetic Chemistry and Material Science

Utilization as Key Intermediates in Complex Organic Synthesis

The structural rigidity and functional handles of fluorenol derivatives make them valuable intermediates in the construction of complex molecular architectures. While 9H-fluorene and its simple derivatives like 9-fluorenone (B1672902) serve as fundamental building blocks for a range of compounds from pharmaceuticals to dyes, the presence of both a hydroxymethyl group at the C4 position and a hydroxyl group at the C9 position in 4-(Hydroxymethyl)-9H-fluoren-9-ol offers multiple points for chemical modification. researchgate.net This dual functionality allows for sequential or orthogonal reactions, enabling the synthesis of intricate and polyfunctional molecules.

For instance, the related compound 9-(hydroxymethyl)fluorene-4-carboxylic acid has been utilized as a base-labile anchoring group in polymer-supported peptide synthesis. researchgate.net This highlights the potential of the hydroxymethylfluorene moiety to act as a versatile linker and building block in solid-phase synthesis, a cornerstone of modern drug discovery and materials science. The hydroxyl group at the C9 position can be a precursor for further functionalization, such as in the synthesis of 9-aryl-fluoren-9-ols through Grignard reactions, a process that has been intensified using continuous flow chemistry for greener production. rsc.org The strategic placement of the hydroxymethyl group on the aromatic ring provides an additional site for derivatization, allowing for the creation of a diverse library of complex molecules with potential applications in medicinal chemistry and materials science.

Integration into Functional Materials

The inherent photophysical properties of the fluorene (B118485) nucleus, characterized by strong blue fluorescence and high quantum yields, make fluorenol derivatives highly sought-after components in the design of functional materials.

Precursors for Fluorene-Based Polymers and Conjugated Systems

Fluorene-based polymers are at the forefront of research in organic electronics. The C9 position of the fluorene unit is often functionalized to enhance solubility and processability of the resulting polymers without significantly altering their electronic properties. The hydroxyl and hydroxymethyl groups in this compound can serve as reactive sites for polymerization reactions. These functional groups can be converted into other functionalities, such as ethers or esters, to be incorporated into polyester (B1180765) or polyether backbones.

Furthermore, the fluorene unit itself can be polymerized through various coupling reactions to create conjugated polymers. These polymers are integral to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce specific functional groups onto the fluorene monomer, such as in this compound, allows for the fine-tuning of the electronic and physical properties of the resulting polymers, including their emission color, charge transport characteristics, and stability.

Building Blocks for Optoelectronic and Photochromic Materials

The excellent photoluminescence and stability of fluorene derivatives make them prime candidates for the construction of optoelectronic and photochromic materials. ontosight.ai The rigid and planar structure of the fluorene core, combined with the ability to introduce various substituents, allows for the design of molecules with tailored electronic and optical properties. For example, derivatives of 9-(4-(4-(9-Hydroxy-9H-fluoren-9-yl)phenyl)phenyl)-9H-fluoren-9-ol are being investigated for their applications in OLEDs due to their high photoluminescence efficiency. ontosight.ai

The hydroxyl groups in fluorenol derivatives can be used to attach other photoactive units, leading to the creation of donor-acceptor systems with interesting charge-transfer properties. These are essential for applications in solar cells and photodetectors. Moreover, the fluorene scaffold can be incorporated into photochromic molecules, which can reversibly change their structure and, consequently, their absorption and emission properties upon irradiation with light. This opens up possibilities for their use in optical data storage, molecular switches, and smart windows. The synthesis of functionalized 9,9-disubstituted fluorene derivatives has been shown to yield blue-emissive compounds with potential applications in optoelectronics. rsc.org

Development of Chiral Catalysts and Auxiliaries from Fluorenol Derivatives

The rigid backbone of the fluorene molecule provides an excellent scaffold for the design of chiral ligands and catalysts for asymmetric synthesis. The C9 position, being prostereogenic, is a key site for introducing chirality.

Cooperative Catalysis Systems

A significant advancement in the synthesis of chiral fluorenols has been the development of palladium(II)/chiral norbornene cooperative catalysis. rsc.orgnih.govresearchgate.netrsc.org This enantioconvergent strategy allows for the synthesis of a wide array of functionalized chiral fluorenols with high enantioselectivity from readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides. nih.gov This method is a powerful tool for creating a diverse range of chiral fluorenol building blocks that can be used as chiral ligands or catalysts themselves.

The resulting enantioenriched fluorenols can act as chiral auxiliaries or be further modified to create more complex chiral catalysts. The hydroxyl group at the C9 position can coordinate to metal centers, and the substituents on the fluorene skeleton can create a well-defined chiral environment around the active site of the catalyst. These catalytic systems are crucial for the stereoselective synthesis of pharmaceuticals and other fine chemicals. The development of such cooperative catalytic systems represents a significant step forward in asymmetric catalysis, enabling the efficient production of enantiomerically pure compounds. researchgate.net

Chemical Design of Novel Protecting Groups Based on Fluorene Derivatives

The stability of the fluorenyl cation and the reactivity of the C9-proton have led to the development of several important protecting groups in organic synthesis. The most well-known is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis due to its base lability.

Building on this concept, researchers have designed other fluorene-based protecting groups with tailored properties. For example, the 9-phenyl-9-fluorenyl (Pf) group has been used for the protection of nitrogen in amino acids, proving to be highly effective at preventing racemization during synthesis. nih.gov

More recently, a novel "transformable" protecting group, the 2-(2-ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl (Epoc) group, has been developed. nih.gov This group is stable under basic conditions but can be transformed into a (4-hydroxy-3-methyl-9H-fluoren-9-yl)-methoxycarbonyl (Hmoc) group through a gold(III)-catalyzed reaction. This transformation renders the group labile to mild basic conditions, similar to the Fmoc group. nih.gov This innovative approach provides a new level of orthogonality in protecting group strategies. The hydroxymethyl group in a compound like this compound could potentially be used to anchor such protecting groups to a solid support or to introduce additional functionality. The development of such sophisticated protecting groups is crucial for the efficient and selective synthesis of complex organic molecules.

Future Directions and Emerging Research Avenues for 4 Hydroxymethyl 9h Fluoren 9 Ol Research

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. Future research on 4-(hydroxymethyl)-9H-fluoren-9-ol should prioritize the development of novel synthetic methodologies that are not only efficient but also environmentally benign. Key areas of focus could include:

Catalytic Systems: Investigating the use of earth-abundant metal catalysts or organocatalysts to replace traditional stoichiometric reagents. This could lead to milder reaction conditions and a reduction in hazardous waste.

Green Solvents: Exploring the use of greener solvents such as water, supercritical fluids, or bio-based solvents to minimize the environmental impact of the synthesis. Research into solvent-free reaction conditions should also be a priority. researchgate.net

Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this compound and its derivatives.

Synthetic StrategyPotential Advantages
BiocatalysisHigh selectivity, mild reaction conditions, biodegradable catalysts.
Microwave-assisted SynthesisRapid reaction times, increased yields, enhanced purity.
SonochemistryImproved reaction rates, potential for novel reaction pathways.

In-Depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The presence of two distinct hydroxyl groups offers a rich landscape for mechanistic investigation. Future studies should aim to:

Elucidate Reaction Pathways: Utilize techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring to unravel the detailed pathways of key transformations.

Identify Reactive Intermediates: Trapping experiments and advanced spectroscopic methods can be employed to identify and characterize transient intermediates, providing critical insights into the reaction mechanism. The fluorenyl anion, a stable and intensely colored nucleophile, is a known intermediate in reactions involving the C9 position. wikipedia.org

Understand Regioselectivity: Investigate the factors that control the selective reaction at either the C4-hydroxymethyl or the C9-hydroxyl group, which is essential for the controlled synthesis of functionalized derivatives.

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry offers a powerful toolkit for the rational design of new molecules and the prediction of their properties and reactivity. For this compound, advanced computational modeling can be applied to:

Predict Reactivity: Employ Density Functional Theory (DFT) and other quantum chemical methods to model the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Simulate Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to validate experimentally observed mechanisms and predict the feasibility of new transformations. europa.eu

Design Novel Derivatives: By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its electronic, optical, and chemical properties, guiding the synthesis of new materials with tailored functionalities. researchgate.net

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, and spectroscopic properties.
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis absorption and emission spectra for photophysical applications.
Molecular Dynamics (MD)Simulation of the molecule's behavior in different solvent environments and its interaction with other molecules.

Exploration of Photo- and Electrocatalytic Transformations

The fields of photocatalysis and electrocatalysis offer exciting opportunities for developing novel and sustainable chemical transformations. The fluorene (B118485) core is known to be photoactive, and future research should explore the potential of this compound in these areas. nih.govnih.gov

Photocatalytic Applications: Investigate the use of this compound as a photosensitizer or a photocatalyst for organic reactions, such as oxidations, reductions, or carbon-carbon bond-forming reactions. The degradation of fluorene under UV-vis irradiation has been studied, providing a basis for such investigations. nih.gov

Electrochemical Synthesis: Explore the electrochemical synthesis of this compound and its derivatives, which can offer a high degree of control over the reaction and minimize the use of chemical oxidants or reductants. Electrochemically induced chain reactions involving fluorene have been reported. cdnsciencepub.com

Photo- and Electro-responsive Materials: The unique electronic properties of the fluorene scaffold suggest that this compound could be a valuable building block for the development of new photo- and electro-responsive materials for applications in sensors, switches, and optoelectronics.

Comprehensive Structure-Reactivity and Structure-Mechanism Relationship Studies Through Systematic Substituent Variation

A systematic study of how changes in the molecular structure of this compound affect its reactivity and reaction mechanisms is fundamental to unlocking its full potential. researchgate.netrsc.org This can be achieved through:

Synthesis of Analogues: Prepare a library of derivatives by introducing a variety of substituents at different positions on the fluorene ring. This will allow for a systematic investigation of electronic and steric effects on reactivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: Develop QSAR models to correlate the structural features of the synthesized analogues with their observed reactivity. This can provide valuable predictive tools for the design of new derivatives with desired properties.

Hammett and Taft Analysis: Apply linear free-energy relationships, such as Hammett and Taft plots, to quantify the influence of substituents on reaction rates and equilibrium constants, providing deep insights into the underlying reaction mechanisms.

By pursuing these future research directions, the scientific community can build a comprehensive understanding of the chemistry of this compound, paving the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(Hydroxymethyl)-9H-fluoren-9-ol, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves phosphorylation or hydroxylation of fluorenol derivatives. For example, diethyl 9H-fluoren-9-yl phosphate is synthesized from 9H-fluorene-9-ol and diethyl phosphite under inert atmospheres at room temperature with equimolar ratios . Purification steps may include column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol. Purity is confirmed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), hydroxymethyl (–CH₂OH, δ 4.5–5.0 ppm), and hydroxyl (–OH, δ 1.5–2.5 ppm, exchangeable).
  • IR : Stretching vibrations for –OH (~3200–3600 cm⁻¹) and aromatic C–C bonds (~1600 cm⁻¹).
    Cross-referencing with NIST Chemistry WebBook data ensures consistency with known fluorenol derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods to avoid inhalation of dust/aerosols.
  • Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Store in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data obtained from different solvents or crystallographic methods?

  • Methodological Answer : Solvent polarity affects NMR chemical shifts (e.g., DMSO vs. CDCl₃). For crystallographic discrepancies, use OLEX2 or SHELX for refinement, comparing R-factors and residual density maps. Cross-validate with computational models (DFT calculations for optimized geometries) .

Q. What computational strategies predict the reactivity and stability of this compound under varying pH or thermal conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways under acidic/basic conditions.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for hydroxymethyl groups.
    Experimental validation via accelerated stability studies (40–60°C, pH 1–13) monitored by HPLC .

Q. How can researchers analyze degradation products or byproducts formed during synthesis or storage?

  • Methodological Answer :
  • LC-MS : Identify degradation products (e.g., oxidized fluorenone derivatives).
  • X-ray Crystallography : Characterize crystalline byproducts (e.g., dimerized forms).
  • TGA/DSC : Assess thermal decomposition profiles .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes, receptors) in pharmacological studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like cytochrome P450.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.
  • SAR Studies : Modify the hydroxymethyl group to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.